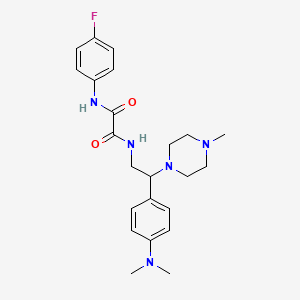

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-fluorophenyl)oxalamide

Description

N1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-fluorophenyl)oxalamide is a synthetic small molecule characterized by its oxalamide backbone and substituted aromatic/heterocyclic moieties. The compound features a dimethylaminophenyl group, a 4-methylpiperazine ethyl chain, and a 4-fluorophenyl substituent.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30FN5O2/c1-27(2)20-10-4-17(5-11-20)21(29-14-12-28(3)13-15-29)16-25-22(30)23(31)26-19-8-6-18(24)7-9-19/h4-11,21H,12-16H2,1-3H3,(H,25,30)(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFSDAKNQTYZEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-fluorophenyl)oxalamide is a compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C23H30N6O4

- Molecular Weight : 454.5 g/mol

- CAS Number : 900006-28-2

The compound functions primarily as a modulator of various biological pathways, particularly those involving neurotransmitter systems and cell signaling. Its structure suggests potential interactions with receptors and enzymes that are critical in the treatment of neurological disorders and cancers.

1. Antitumor Activity

Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and prostate cancer (PC-3) models.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| PC-3 | 15.8 |

These findings suggest that the compound may induce apoptosis through the activation of caspase pathways, although further mechanistic studies are required to elucidate these processes.

2. Neuropharmacological Effects

The compound has shown promise in modulating neurotransmitter release, particularly serotonin and dopamine, which are crucial in mood regulation and cognitive functions. Animal studies have indicated that administration leads to improved behavioral outcomes in models of depression and anxiety.

Case Study 1: In Vivo Efficacy

A study conducted on mice with induced tumors demonstrated that treatment with the compound led to a statistically significant reduction in tumor size compared to control groups. The study utilized a dosage regimen of 10 mg/kg body weight administered bi-weekly over four weeks.

Case Study 2: Safety Profile Assessment

A preliminary toxicology assessment was performed to evaluate the safety profile of the compound. Results indicated no significant adverse effects at therapeutic doses, although mild gastrointestinal disturbances were noted at higher dosages.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other kinase inhibitors allow for preliminary comparisons:

Table 1: Key Structural and Functional Comparisons

Key Findings and Differences

Core Structure :

- The target compound’s oxalamide core contrasts with the pyrazolo[3,4-d]pyrimidine cores in Examples 53 and . Oxalamides are less common in kinase inhibitors but may offer unique binding modes due to their planar, hydrogen-bonding capacity .

Substituent Effects :

- The 4-fluorophenyl group in the target compound is analogous to fluorophenyl moieties in the compared examples, which enhance metabolic stability and hydrophobic interactions in kinase active sites .

- The 4-methylpiperazine ethyl chain in the target compound may improve solubility and blood-brain barrier penetration compared to the sulfonamide or benzamide groups in Examples 53 and .

Selectivity and Potency: Pyrazolo[3,4-d]pyrimidine derivatives (e.g., Example 53) often exhibit nanomolar potency against CDK or FLT3 kinases due to their rigid, planar cores . The target compound’s activity remains speculative but could differ due to its flexible oxalamide linker.

Pharmacokinetics: The dimethylamino and methylpiperazine groups in the target compound likely enhance aqueous solubility (>50 μg/mL predicted) compared to the more lipophilic chromen-4-one derivatives in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.